![molecular formula C21H26N2O2 B2828522 2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide CAS No. 449749-62-6](/img/structure/B2828522.png)
2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide, commonly known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. EPPA is a selective antagonist of the 5-HT7 receptor, which is a subtype of serotonin receptor.
Wirkmechanismus
Target of Action
A structurally similar compound, 1-(2-ethoxy-ethyl)-2-piperidin-4-yl-1h-benzimidazole hydrochloride, is known to be an impurity of bilastine , which is a novel, nonsedating H1-antihistamine . Therefore, it’s possible that 2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide may also interact with histamine receptors, specifically the H1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
EPPA has several advantages for lab experiments. It is a selective antagonist for the 5-HT7 receptor, which allows for specific targeting of this receptor. EPPA has also been shown to have good bioavailability and pharmacokinetic properties. However, there are also some limitations to using EPPA in lab experiments. EPPA has low solubility in water, which can make it difficult to administer in certain experiments. In addition, EPPA has not been extensively studied in human clinical trials, which limits its potential for clinical application.
Zukünftige Richtungen
There are several future directions for research on EPPA. One area of research is the potential use of EPPA in the treatment of various neurological and psychiatric disorders. EPPA has been shown to have anxiolytic and antidepressant effects in animal models, and further studies are needed to determine its potential for clinical application. Another area of research is the development of new compounds that target the 5-HT7 receptor. EPPA is a promising compound, but further studies are needed to optimize its pharmacological properties and improve its solubility. Finally, studies are needed to determine the safety and efficacy of EPPA in human clinical trials.
Synthesemethoden
The synthesis of EPPA involves the reaction of 2-ethylphenol with 4-(piperidin-1-yl)benzaldehyde to form 2-(2-ethylphenoxy)benzaldehyde. This intermediate product is then reacted with N-acetylglycine methyl ester to form EPPA. The reaction is carried out under reflux conditions in the presence of a catalyst and solvent.
Wissenschaftliche Forschungsanwendungen
EPPA has been extensively studied for its potential application in medicinal chemistry. It has been shown to have a high affinity for the 5-HT7 receptor and can act as a selective antagonist for this receptor. The 5-HT7 receptor is involved in a variety of physiological processes, including circadian rhythm, thermoregulation, and mood regulation. EPPA has been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
2-(2-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-17-8-4-5-9-20(17)25-16-21(24)22-18-10-12-19(13-11-18)23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFVNTXCNAXJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.